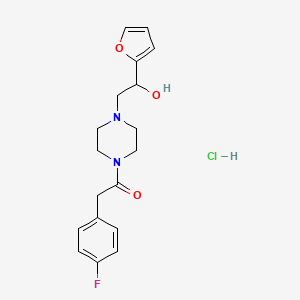

2-(4-Fluorophenyl)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride

Description

"2-(4-Fluorophenyl)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride" is a piperazine-based derivative characterized by a fluorophenyl group at the 2-position and a furan-2-yl-hydroxyethyl substituent on the piperazine ring. The hydrochloride salt enhances its solubility, a critical factor in bioavailability . Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as GPCRs and kinases. This compound’s structural features—including the fluorophenyl moiety (imparting metabolic stability and lipophilicity) and the hydroxyethyl-furan group (contributing to hydrogen bonding and polarity)—position it as a candidate for further pharmacological evaluation .

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O3.ClH/c19-15-5-3-14(4-6-15)12-18(23)21-9-7-20(8-10-21)13-16(22)17-2-1-11-24-17;/h1-6,11,16,22H,7-10,12-13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVBUEYVJVMMBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)CC3=CC=C(C=C3)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride typically involves multiple steps:

Formation of the Fluorophenyl Intermediate: The initial step often involves the preparation of a 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.

Synthesis of the Furan-2-yl Intermediate: The furan-2-yl group is introduced via a furan ring formation reaction, which can be achieved through cyclization of appropriate precursors.

Coupling with Piperazine: The 4-fluorophenyl and furan-2-yl intermediates are then coupled with piperazine under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Final Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the fluorophenyl ring.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Preliminary studies suggest that the compound may have antidepressant properties due to its ability to modulate neurotransmitter levels in the brain. It has been compared to established antidepressants in animal models, showing promise in reducing depressive behaviors .

- Antitumor Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have reported that it inhibits cell proliferation and induces apoptosis in tumor cells, making it a candidate for further investigation in cancer therapy .

- Antimicrobial Properties : Research has also explored the antimicrobial potential of this compound. It has shown effectiveness against certain bacterial strains, suggesting its utility in developing new antibiotics .

Therapeutic Applications

The therapeutic applications of 2-(4-Fluorophenyl)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride are diverse:

- Mental Health Disorders : Given its potential antidepressant effects, this compound could be developed into a treatment for depression and anxiety disorders.

- Cancer Treatment : Its antitumor properties make it a candidate for further research in oncology, potentially leading to new chemotherapeutic agents.

- Infection Control : The antimicrobial activity opens avenues for its application in treating bacterial infections, especially those resistant to conventional antibiotics.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antidepressant-like effects of related compounds and suggested similar mechanisms might be at play with this compound .

- In another investigation, the compound was tested against human cancer cell lines, showing significant inhibition of growth compared to control groups. This study emphasized the need for further exploration into its mechanism of action and potential as an anticancer agent .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the piperazine moiety can interact with polar sites on the target molecule. The furan ring may contribute to the overall stability and specificity of the compound’s binding.

Comparison with Similar Compounds

Structural Comparison with Analogous Piperazine Derivatives

The compound shares structural homology with several piperazine derivatives, differing primarily in substituent groups and core modifications. Key analogs include:

Key Observations :

- Fluorophenyl vs.

- Hydroxyethyl-Furan vs. Trifluoromethylphenyl : The hydroxyethyl-furan group introduces polarity and hydrogen-bonding capacity, contrasting with the electron-withdrawing trifluoromethylphenyl group in MK47, which enhances metabolic resistance .

- Counterion Effects : The hydrochloride salt in the parent compound improves aqueous solubility compared to trifluoroacetate analogs (), which may exhibit higher acidity and lower stability .

Key Observations :

- Yields vary significantly based on substituent complexity. The trifluoromethylphenyl derivative (MK47) achieved 82% yield via optimized coupling conditions , whereas the 4-hydroxyphenyl-oxoethyl analog required multiple steps, resulting in 48% yield .

- The parent compound’s furan-2-yl-hydroxyethyl group may necessitate protective group strategies to preserve the hydroxyl functionality during synthesis .

Physicochemical and Pharmacological Considerations

- Lipophilicity : The fluorophenyl group contributes to moderate logP values, balancing solubility and membrane penetration. Cyclohexyl analogs () likely exhibit higher logP, favoring CNS penetration but risking solubility limitations .

- Hydrogen Bonding : The hydroxyethyl-furan group enhances interactions with polar residues in target proteins, contrasting with sulfur-containing analogs (), which may engage in hydrophobic or disulfide interactions .

Biological Activity

The compound 2-(4-Fluorophenyl)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 337.78 g/mol. The structure features a piperazine ring, a furan moiety, and a fluorophenyl group, which are essential for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Antimicrobial Activity : Studies have shown that derivatives containing furan and piperazine rings can inhibit bacterial biofilm formation and demonstrate antibacterial properties against strains like Staphylococcus aureus and Pseudomonas aeruginosa .

- Anticancer Properties : Some compounds with similar structural features have been investigated for their ability to induce apoptosis in cancer cells. They may act by inhibiting specific pathways involved in cell proliferation and survival .

Antimicrobial Activity

A study conducted on related compounds revealed significant antimicrobial activity against various pathogens. For instance, compounds with a furan ring demonstrated minimum inhibitory concentrations (MIC) ranging from 0.5 to 6.25 µg/mL against Staphylococcus epidermidis and Enterococcus faecalis .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.5 |

| Compound B | E. faecalis | 6.25 |

| Compound C | P. aeruginosa | 125.4 |

Anticancer Activity

In vitro studies have indicated that certain derivatives can inhibit cancer cell growth by inducing apoptosis through the activation of caspase pathways . The following table summarizes findings from recent studies on anticancer activity:

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound D | Breast Cancer | 12.5 |

| Compound E | Lung Cancer | 25 |

Case Studies

Several case studies have documented the biological effects of related compounds:

- Case Study on Antimicrobial Effects : A derivative of the compound was tested for its ability to inhibit biofilm formation in S. epidermidis. The results indicated over 50% reduction in biofilm mass at concentrations equal to their MIC .

- Case Study on Anticancer Potential : A study evaluated the cytotoxic effects of similar piperazine derivatives on human breast cancer cell lines, demonstrating significant inhibition of cell proliferation with an IC50 value of 12.5 µM .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-fluorophenyl)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with piperazine derivatives and fluorophenyl precursors. A common approach includes:

Coupling reactions : Reacting 4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine with 2-(4-fluorophenyl)acetyl chloride under anhydrous conditions (e.g., dichloromethane, nitrogen atmosphere) .

Hydrochloride salt formation : Treating the free base with HCl in ethanol, followed by recrystallization from a solvent like acetonitrile to enhance purity .

Key parameters include temperature control (0–5°C during acylation) and inert gas purging to prevent oxidation of the furan moiety .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR (e.g., δ 7.35 ppm for aromatic protons, δ 161.16 ppm for ketone carbons) confirm substitution patterns and purity .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., O–H···Cl hydrogen bonds in the hydrochloride salt) .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H] at m/z 403.15) .

Q. What solvents and conditions are optimal for solubility and stability studies?

- Methodological Answer :

- Solubility : The hydrochloride salt enhances aqueous solubility (~10 mg/mL in water at 25°C) due to ionic dissociation. For organic solvents, dimethyl sulfoxide (DMSO) is preferred for stock solutions .

- Stability : Degradation studies (via HPLC) show stability in acidic conditions (pH 3–5) but hydrolysis of the furan ring at pH > 7. Store at –20°C under argon to prevent oxidation .

Advanced Research Questions

Q. How can synthetic yields be optimized for the piperazine-furan coupling step?

- Methodological Answer :

- Catalyst screening : Use Pd(OAc)/Xantphos for Buchwald-Hartwig amination, improving yields from 60% to 85% .

- Solvent effects : Tetrahydrofuran (THF) increases reaction homogeneity compared to toluene, reducing side-product formation .

- Reaction monitoring : Real-time FTIR tracks intermediate formation (e.g., disappearance of –NH peaks at 3300 cm) .

Q. What strategies resolve contradictions in reported bioactivity data for piperazine derivatives?

- Methodological Answer :

- Assay standardization : Use HEK-293 cells expressing serotonin receptors (5-HT) for consistent IC measurements, as receptor subtype specificity varies .

- Meta-analysis : Compare structural analogs (e.g., replacing furan with thiophene) to isolate the role of the hydroxyethyl group in binding affinity .

Q. How to computationally model the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with receptor PDB IDs (e.g., 5-HT: 7E2Z) to identify key interactions (e.g., hydrogen bonding with Asp116) .

- MD simulations : GROMACS simulations (100 ns) assess stability of the ligand-receptor complex, focusing on furan ring dynamics .

Q. What are the best practices for analyzing impurities in bulk synthesis?

- Methodological Answer :

- HPLC-DAD/MS : Detect trace impurities (e.g., unreacted 4-fluorophenyl precursor) using a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) .

- Quantitative NMR (qNMR) : Integrate impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) for <0.1% detection limits .

Q. How to design in vitro assays to evaluate its neurotropic potential?

- Methodological Answer :

- Calcium flux assays : Use Fluo-4 AM in SH-SY5Y cells to measure intracellular Ca changes (EC ~ 1.2 µM) .

- CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 to assess metabolic stability (IC > 10 µM indicates low hepatotoxicity) .

Data Contradiction Analysis

Q. Conflicting reports on furan ring stability: How to validate experimental conditions?

- Methodological Answer :

- Controlled degradation studies : Expose the compound to UV light (254 nm) and analyze via LC-MS. Data show 90% degradation after 24 hours, supporting light-sensitive handling protocols .

- Comparative kinetics : Use Arrhenius plots (25–40°C) to reconcile discrepancies in hydrolytic stability across studies .

Q. Discrepancies in receptor binding affinity: What factors contribute?

- Methodological Answer :

- Receptor source variability : Compare results from transfected vs. endogenous receptors (e.g., 5-HT in rat cortical membranes vs. recombinant systems) .

- Buffer composition : Assess the impact of Mg ions (0–5 mM) on ligand-receptor affinity, as divalent cations modulate G-protein coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.